N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of phenyl and fluorophenyl groups could influence the properties and potential activities of the compound.
Molecular Structure Analysis
The molecular structure would be based on the pyrazolo[3,4-d]pyrimidine core, with phenyl groups attached at the 1 and 4 positions, and a 2-phenylethyl group at the 6 position. The 4-phenyl group is further substituted with a fluorine atom .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the substituent groups. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. The presence of the fluorine atom could increase the lipophilicity of the compound .科学的研究の応用
Hydrogen Bonding in N-Substituted Pyrazolopyrimidines
Research on N-substituted pyrazolopyrimidines, closely related to N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has focused on understanding their hydrogen bonding properties. This is crucial for applications in molecular design and materials science. For instance, Trilleras et al. (2008) studied various N-substituted pyrazolopyrimidines, revealing their ability to form hydrogen-bonded sheets and frameworks, which are significant for molecular self-assembly processes (Trilleras et al., 2008).
Inhibitors in Cancer and Central Nervous System Disorders
Compounds structurally similar to N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been investigated as potential inhibitors for treating cancer and central nervous system disorders. Yang et al. (2012) discussed the discovery of N6-phenyl-pyrazolopyrimidine derivatives as novel inhibitors for casein kinase 1, a target in cancer therapy (Yang et al., 2012).
Structural Analysis for Drug Design
The structural analysis of similar compounds is essential in drug design. Trilleras et al. (2009) explored the crystal structure of a related molecule, providing insights into the intramolecular interactions that could be influential in designing new therapeutic agents (Trilleras et al., 2009).
Herbicidal Activity
Luo et al. (2017) investigated pyrazolopyrimidine derivatives for their herbicidal activity, an application that extends beyond human health to agriculture. They found that some derivatives exhibited significant inhibition activities against certain plants (Luo et al., 2017).
Larvicidal Activity in Public Health
Gorle et al. (2016) synthesized pyrimidine derivatives linked with morpholinophenyl and assessed their larvicidal activity. Compounds with specific substitutions showed significant activity, highlighting the potential of these compounds in controlling mosquito-borne diseases (Gorle et al., 2016).
Adenosine Receptor Affinity
Harden et al. (1991) studied pyrazolopyrimidine analogues for their affinity to A1 adenosine receptors, which are relevant in cardiovascular and neurological disorders. Their research aids in understanding the bioactive potential of these compounds (Harden et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBTMIMEOKNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。